molecular formula C16H17ClN4O4S B027854 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-31-3

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B027854
M. Wt: 396.8 g/mol
InChI Key: DGAKRSPLTDMENL-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[4,3-d]pyrimidin-7-one derivatives, known for their versatile chemical and pharmacological properties. These compounds have been synthesized and investigated for various biological and chemical applications, although it is noted to avoid specifics related to drug use and dosages as per the request.

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves cyclocondensation reactions, starting from suitable precursors such as amino-pyrimidinones and chloroacetones, or by reacting amino pyrazolones with chlorocarbonyl phenyl ketene. These processes are detailed in studies focusing on the convenient preparation of these derivatives, highlighting the diversity in synthetic routes and the importance of choosing appropriate starting materials and conditions to achieve desired outcomes (Saracoglu et al., 2019).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using techniques such as FT-IR, NMR spectroscopy, and sometimes X-ray diffraction analysis. These studies provide insights into the compound's molecular geometry, confirming the successful synthesis of the target compounds and providing a foundation for further chemical and biological investigations (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazolo[4,3-d]pyrimidin-7-ones undergo various chemical reactions, including aza-Wittig and annulation reactions, to yield compounds with potential herbicidal activity. These reactions underscore the compound's reactivity and potential for modification, leading to new derivatives with varied biological activities (Liu et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and its suitability for various applications. These properties are often determined experimentally as part of the synthesis and characterization process.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the compound's application in chemical synthesis and potential therapeutic use. Density Functional Theory (DFT) calculations, for example, provide insights into the compound's electronic structure and reactivity, offering predictions about its behavior in chemical reactions (Zahedifar et al., 2016).

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffolds, sharing a similar core structure to the compound , are highlighted for their wide range of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and their role as CNS agents and CRF1 antagonists. These compounds are valuable building blocks for developing drug-like candidates, and their structure-activity relationship (SAR) studies are of great interest, underscoring the potential for further exploration and development of related compounds (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine, utilizes hybrid catalysts for developing key precursors for medicinal and pharmaceutical industries. This approach emphasizes the broader synthetic applications and bioavailability of such compounds, suggesting the utility of innovative synthetic methods for enhancing the pharmacological potential of related pyrazolo[4,3-d]pyrimidin derivatives (Parmar et al., 2023).

Regio-Orientation in Structure Assignment

The focus on regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines addresses the challenges and controversies in structural assignments. This highlights the importance of precise chemical synthesis and characterization techniques in developing compounds with specific biological activities (Mohamed & Mahmoud, 2019).

Green Synthesis Approaches

The review on the green multi-component synthesis of fused heterocyclic derivatives, including pyrazolo-pyrimidine, underlines the importance of eco-friendly and atom-economic approaches for the synthesis of complex molecules. This emphasizes the trend towards sustainable practices in the pharmaceutical industry (Dhanalakshmi et al., 2021).

properties

IUPAC Name

4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAKRSPLTDMENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611627
Record name 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS RN

139756-31-3
Record name 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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